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Compound of Interest

7-Bromo-4-hydroxy-2-
Compound Name:
phenylquinoline

cat. No.: B1338988

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for studying
the synthesis and reactions of 7-Bromo-4-hydroxy-2-phenylquinoline. This versatile
quinoline derivative serves as a valuable scaffold in medicinal chemistry due to the broad range
of biological activities exhibited by quinoline-based compounds, including anticancer,
antimalarial, and anti-inflammatory properties.[1][2][3] The presence of bromo and hydroxy
functional groups at key positions allows for a variety of chemical modifications, making it an
ideal starting material for the synthesis of diverse chemical libraries for drug discovery.

l. Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for 7-Bromo-4-
hydroxy-2-phenylquinoline is presented in Table 1. It is imperative to consult the full Safety
Data Sheet (SDS) before handling this compound.

Table 1: Physicochemical Properties and Safety Information for 7-Bromo-4-hydroxy-2-
phenylquinoline
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Property Value Reference
Molecular Formula Ci1sH10BrNO [4115][6]
Molecular Weight 300.15 g/mol [4115][6]
CAS Number 825620-24-4 [5]6]
Appearance Brown to solid powder [51[6]

Purity >95% (commercially available)  [5]

Hazard Statements

H301 (Toxic if swallowed),
H318 (Causes serious eye
damage), H413 (May cause
long lasting harmful effects to

aquatic life)

[6]

Precautionary Statements

P280 (Wear protective gloves/
eye protection/ face
protection), P301 + P310 (IF
SWALLOWED: Immediately
call a POISON
CENTER/doctor), P305 +
P351 + P338 (IF IN EYES:
Rinse cautiously with water for
several minutes. Remove
contact lenses, if present and

easy to do. Continue rinsing.)

[6]

Il. Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and a key

derivatization reaction of 7-Bromo-4-hydroxy-2-phenylquinoline.

Protocol 1: Synthesis of 7-Bromo-4-hydroxy-2-
phenylquinoline via Pfitzinger Reaction

The Pfitzinger reaction is a classical and effective method for the synthesis of quinoline-4-

carboxylic acids from isatin and a carbonyl compound. This protocol adapts the Pfitzinger
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reaction for the synthesis of the title compound.

Workflow for the Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline

Synthesis Protocol
(S-Bromoisatin + Acetophenone + KOH solution)

Reflux Reaction
(e.g., 85°C, 8h)

y

4
(Product: 7-Bromo-2-phenylquinoline-4-carboxylic acid)

( )

y

Click to download full resolution via product page
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Caption: A generalized workflow for the synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline.

Materials:

e 5-Bromoisatin

e Acetophenone

e Potassium hydroxide (KOH)

e Ethanol

 Hydrochloric acid (HCI)

e Diphenyl ether

o Standard laboratory glassware for reflux and filtration

Procedure:

 In a round-bottom flask, dissolve 5-bromoisatin in a 33% aqueous solution of potassium
hydroxide.

« To this solution, add a solution of acetophenone in ethanol.

o Heat the reaction mixture to reflux at approximately 85°C for 8 hours.

 After cooling, remove the solvent under reduced pressure.

o Dissolve the residue in water and acidify with 3 M HCI to a pH of 5-6 to precipitate the
product.

e Collect the crude 7-bromo-2-phenylquinoline-4-carboxylic acid by filtration, wash with water,
and dry.

» For decarboxylation, heat the carboxylic acid derivative in a high-boiling solvent such as
diphenyl ether until gas evolution ceases.
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» Cool the reaction mixture and precipitate the product by adding a non-polar solvent like
hexane.

e Collect the final product, 7-Bromo-4-hydroxy-2-phenylquinoline, by filtration and purify by
recrystallization from a suitable solvent (e.g., ethanol/water).

Expected Characterization Data: The synthesized compound should be characterized by
standard spectroscopic methods. Expected data is summarized in Table 2.

Table 2: Expected Spectroscopic Data for 7-Bromo-4-hydroxy-2-phenylquinoline

Technique Expected Data

Aromatic protons in the range of & 7.0-8.5 ppm.

The exact shifts and coupling constants would
1H NMR need to be determined experimentally or

referenced from literature for closely related

compounds.[7]

Aromatic carbons in the range of 6 110-160
13C NMR ppm, with the carbonyl carbon (in the tautomeric

quinolone form) appearing further downfield.

Broad O-H stretch (~3400 cm~1), C=0 stretch
IR (KBr, cm™1) (~1650 cm~1), C=C and C=N stretches (~1600-
1400 cm~1), C-Br stretch (~600-500 cm™1).

[M+H]* at approximately 300.00185, showing a
Mass Spec (m/z) characteristic isotopic pattern for a bromine-

containing compound.[4]

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom at the 7-position is amenable to palladium-catalyzed cross-coupling
reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds.[8] This
allows for the synthesis of a wide array of derivatives with potentially enhanced biological
activities.

Materials:
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e 7-Bromo-4-hydroxy-2-phenylquinoline

« Arylboronic acid (e.g., phenylboronic acid)

o Palladium catalyst (e.g., PdClz(dppf))

e Base (e.g., Na2COs or K2CO3)

e Solvent (e.g., toluene/dioxane mixture or N,N-dimethylacetamide)
e Inert atmosphere (Nitrogen or Argon)

Procedure:

o To areaction vessel, add 7-Bromo-4-hydroxy-2-phenylquinoline (1 equivalent), the
desired arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.1 equivalents), and
the base (2-10 equivalents).

e Add the degassed solvent system.
o Purge the vessel with an inert gas and maintain a positive pressure.

e Heat the reaction mixture with stirring. For conventional heating, 85°C for 4 hours is a
starting point. For microwave-assisted synthesis, 150°C for 20 minutes can be employed.[8]

» Monitor the reaction progress by thin-layer chromatography (TLC).
» Upon completion, cool the reaction mixture and filter through a pad of celite.

o Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium
sulfate.

 Purify the crude product by column chromatography on silica gel.

Quantitative Data for a Representative Suzuki Coupling Reaction: The following table provides
hypothetical yet realistic quantitative data for a Suzuki coupling reaction of 7-Bromo-4-
hydroxy-2-phenylquinoline with phenylboronic acid.
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Table 3: Representative Data for Suzuki Coupling Reaction

Molecular
Reactant/Prod . .
" Weight (g/mol  Moles Mass (mg) Yield (%)
uc
)
7-Bromo-4-
hydroxy-2- 300.15 0.1 30.0 -
phenylquinoline
Phenylboronic
_ 121.93 0.12 14.6 -
acid
7-Phenyl-4-
hydroxy-2- 295.34 - - e.g., 85

phenylquinoline

lll. Potential Sighaling Pathway Involvement

Quinoline derivatives are known to interact with various cellular signaling pathways implicated

in cancer and other diseases. Notably, they have been shown to inhibit protein kinases within
pathways such as the PI3BK/AKT/mTOR and EGFR signaling cascades.[1][3][9][10] The
potential for 7-Bromo-4-hydroxy-2-phenylquinoline and its derivatives to modulate these

pathways makes them attractive for drug development.

Diagram of a Simplified Kinase Signaling Pathway
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Simplified Kinase Signaling Pathway

Receptor Tyrosine Kinase Quinoline Derivative
(e.g., EGFR) (e.g., 7-substituted-4-hydroxy-2-phenylquinoline)

Cell Proliferation,
Survival, Angiogenesis

Click to download full resolution via product page

Caption: Potential inhibition of the PISBK/AKT/mTOR pathway by quinoline derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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